5-butylsulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-(butylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thienopyrimidine derivatives, including 2-(butylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods: Industrial production methods for thienopyrimidine derivatives may involve one-pot synthesis techniques, which streamline the process by combining multiple reaction steps into a single procedure. This approach can improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(butylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as potassium carbonate, pyrrolidine, and isocyanates .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with isocyanates can lead to the formation of ureido intermediates, which can be further cyclized to yield thienopyrimidine derivatives .
Scientific Research Applications
2-(butylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications. It is used in medicinal chemistry for its potential anticancer, antiviral, and antioxidant properties . Additionally, it has applications in the development of antimicrobial and antitumor agents . The compound’s unique structure makes it a valuable candidate for further research in drug design and development.
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of key enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(butylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include other thienopyrimidine derivatives such as thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives .
Uniqueness: What sets 2-(butylsulfanyl)-6,6-dimethyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and structural features.
Properties
CAS No. |
371199-93-8 |
---|---|
Molecular Formula |
C22H26N2O2S2 |
Molecular Weight |
414.6g/mol |
IUPAC Name |
5-butylsulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2O2S2/c1-5-6-11-27-21-23-19-18(16-12-22(3,4)26-13-17(16)28-19)20(25)24(21)15-9-7-14(2)8-10-15/h7-10H,5-6,11-13H2,1-4H3 |
InChI Key |
DPZLHCZGGIUZDJ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)C |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)C |
Origin of Product |
United States |
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